molecular formula C9H15NO3 B14134549 N-(6,6-Dimethyl-4-oxooxan-3-yl)acetamide CAS No. 89188-00-1

N-(6,6-Dimethyl-4-oxooxan-3-yl)acetamide

Cat. No.: B14134549
CAS No.: 89188-00-1
M. Wt: 185.22 g/mol
InChI Key: ZUOUHCOEIHYQCL-UHFFFAOYSA-N
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Description

N-(6,6-Dimethyl-4-oxooxan-3-yl)acetamide is a chemical compound with the molecular formula C10H17NO3 It is characterized by the presence of an oxan ring, which is a six-membered ring containing one oxygen atom, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,6-Dimethyl-4-oxooxan-3-yl)acetamide typically involves the reaction of 6,6-dimethyl-4-oxooxan-3-ylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

6,6-Dimethyl-4-oxooxan-3-ylamine+Acetic anhydrideThis compound+Acetic acid\text{6,6-Dimethyl-4-oxooxan-3-ylamine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 6,6-Dimethyl-4-oxooxan-3-ylamine+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6,6-Dimethyl-4-oxooxan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(6,6-Dimethyl-4-oxooxan-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6,6-Dimethyl-4-oxooxan-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Oxooxan-3-yl)acetamide
  • N-(6-Methyl-4-oxooxan-3-yl)acetamide
  • N-(6,6-Dimethyl-4-hydroxyoxan-3-yl)acetamide

Uniqueness

N-(6,6-Dimethyl-4-oxooxan-3-yl)acetamide is unique due to the presence of the 6,6-dimethyl substitution on the oxan ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

CAS No.

89188-00-1

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

N-(6,6-dimethyl-4-oxooxan-3-yl)acetamide

InChI

InChI=1S/C9H15NO3/c1-6(11)10-7-5-13-9(2,3)4-8(7)12/h7H,4-5H2,1-3H3,(H,10,11)

InChI Key

ZUOUHCOEIHYQCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1COC(CC1=O)(C)C

Origin of Product

United States

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